molecular formula C7H12O4 B13461395 Methyl 3-ethoxyoxetane-3-carboxylate

Methyl 3-ethoxyoxetane-3-carboxylate

Cat. No.: B13461395
M. Wt: 160.17 g/mol
InChI Key: OOVDYBADMXQRTE-UHFFFAOYSA-N
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Description

Methyl 3-ethoxyoxetane-3-carboxylate: is an organic compound with a unique oxetane ring structure Oxetanes are four-membered cyclic ethers known for their strained ring systems, which make them interesting subjects in synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxetane derivatives, including methyl 3-ethoxyoxetane-3-carboxylate, often involves intramolecular cyclization reactions. One common method is the cyclization of epoxides with alcohols under acidic or basic conditions . Another approach is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .

Industrial Production Methods: Industrial production of oxetane derivatives typically involves optimized versions of these laboratory methods, with a focus on scalability and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethoxyoxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the oxetane ring, leading to linear or branched products.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or carboxylate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen under catalytic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

Chemistry: Methyl 3-ethoxyoxetane-3-carboxylate is used as a building block in organic synthesis. Its strained ring system makes it a valuable intermediate for the synthesis of complex molecules .

Biology and Medicine: Oxetane derivatives have shown potential in medicinal chemistry due to their ability to modulate biological activity. They are investigated for their role in drug design and development .

Industry: In the industrial sector, oxetane derivatives are used in the production of polymers and as additives in coatings and adhesives. Their unique properties enhance the performance of these materials .

Mechanism of Action

The mechanism of action of methyl 3-ethoxyoxetane-3-carboxylate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • Methyl oxetane-3-carboxylate
  • Ethyl oxetane-3-carboxylate
  • 3-Methyl-3-oxetanemethanol

Comparison: Methyl 3-ethoxyoxetane-3-carboxylate is unique due to the presence of both an ethoxy group and a carboxylate ester, which confer distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical modifications .

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 3-ethoxyoxetane-3-carboxylate

InChI

InChI=1S/C7H12O4/c1-3-11-7(4-10-5-7)6(8)9-2/h3-5H2,1-2H3

InChI Key

OOVDYBADMXQRTE-UHFFFAOYSA-N

Canonical SMILES

CCOC1(COC1)C(=O)OC

Origin of Product

United States

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